1-methyl-3-nitro-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-nitropyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-6-3-2-5(4-6)7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXVSYMJSHNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 3 Nitro 1h Pyrrole and Its Derivatives
Direct Nitration Approaches
Direct nitration involves introducing a nitro group onto the N-methylpyrrole ring. This method's primary challenge lies in controlling the position of substitution, as the electronic properties of the pyrrole (B145914) ring heavily influence the reaction's outcome.
The N-methylpyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. However, these reactions, including nitration, typically occur with a strong preference for the C-2 position (the carbon atom adjacent to the nitrogen). This is because the carbocation intermediate formed by an attack at C-2 is more stabilized by resonance than the intermediate formed by an attack at C-3. Consequently, achieving direct C-3 nitration of N-methylpyrrole to form 1-methyl-3-nitro-1H-pyrrole is challenging and often results in a mixture of isomers, with the 2-nitro derivative being the major product.
Research into the nitration of N-substituted pyrroles confirms that electrophilic substitution predominantly targets the 2-position. For instance, standard nitration conditions using nitric acid and sulfuric acid on 1-methylpyrrole (B46729) favor the formation of 1-methyl-2-nitropyrrole. The inherent reactivity of the pyrrole nucleus makes selective β-functionalization (at the C-3 position) a significant synthetic hurdle. caltech.edu
Given the difficulty of direct C-3 nitration on N-methylpyrrole, researchers have explored alternative strategies. One successful approach involves the nitration of the parent pyrrole ring, followed by N-methylation. Mild and selective methods have been developed for the C-3 nitration of unsubstituted pyrrole. For example, using sodium nitrite (B80452) (NaNO₂) with an oxidant like potassium persulfate (K₂S₂O₈) can selectively yield 3-nitropyrrole. researchgate.net This intermediate can then be N-methylated using a reagent such as iodomethane (B122720) to furnish the desired this compound. chemicalbook.com
Other strategies for achieving C-3 selectivity in related heterocyclic systems involve the use of specific nitrating agents or reaction conditions. For instance, the nitration of pyrrolo[2,1-a]isoquinolines has been achieved with high C-3 selectivity using sodium nitrite in hexafluoroisopropanol (HFIP). researchgate.net While not directly applied to N-methylpyrrole, these findings showcase ongoing efforts to control regioselectivity in pyrrole nitration. In the case of indoles, which feature a pyrrole ring fused to a benzene (B151609) ring, electrophilic attack is preferred at the C-3 position. ksu.edu.sa This is because the resulting cationic intermediate maintains the aromaticity of the benzene ring, a stabilizing factor not present in monocyclic pyrroles. ksu.edu.sabhu.ac.in This highlights how the electronic environment of the pyrrole ring dictates the site of substitution.
| Method | Substrate | Reagents | Key Outcome | Citation |
| Direct Nitration | N-Methylpyrrole | Nitric Acid / Sulfuric Acid | Primarily yields 1-methyl-2-nitropyrrole due to inherent ring electronics. | |
| Radical Nitration | Pyrrole | NaNO₂ / K₂S₂O₈ | Selectively produces 3-nitropyrrole, which can be subsequently methylated. | researchgate.net |
| Alkylation | 3-Nitropyrrole | Iodomethane | A viable route to this compound from a pre-functionalized ring. | chemicalbook.com |
Pyrrole Ring Formation Strategies Yielding Nitro-Substituted Derivatives
An alternative to direct functionalization is the construction of the pyrrole ring itself from acyclic precursors in a way that installs the nitro group at the desired position. These methods often offer greater control over the final substitution pattern.
Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, are a powerful tool in heterocyclic synthesis. Researchers have developed a four-component reaction to produce highly functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.orgnih.gov This metal-free, stereoselective reaction involves the condensation of α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes. frontiersin.orgnih.govnih.gov Although this method yields a dihydropyrrole (a partially saturated ring) with a C-4 nitro group, subsequent oxidation can lead to the aromatic nitropyrrole. The process is notable for creating four new chemical bonds in a single, efficient step. frontiersin.orgnih.gov
Another approach is a three-component coupling of glycine (B1666218) esters, aldehydes, and nitroalkenes, which generates 3-nitropyrrolidines. durham.ac.ukvapourtec.com These saturated pyrrolidine (B122466) rings serve as valuable intermediates that can be oxidized to form the corresponding aromatic nitropyrroles. durham.ac.ukvapourtec.com
The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocyclic rings. In the context of nitropyrrole synthesis, this reaction is used to create substituted 3-nitropyrrolidines. The strategy involves the reaction of an azomethine ylide (the 1,3-dipole), generated in situ from a glycine ester and an aldehyde, with a nitroalkene (the dipolarophile). durham.ac.ukvapourtec.comconsensus.app This cycloaddition produces a highly substituted 3-nitropyrrolidine (B12994412) ring. durham.ac.ukresearchgate.net
A crucial subsequent step is the aromatization of the pyrrolidine ring. An in-line oxidation protocol, often using a reagent like manganese dioxide (MnO₂), can be employed to convert the tetra-substituted 3-nitropyrrolidines into their aromatic pyrrole counterparts. durham.ac.ukvapourtec.com This two-step sequence—cycloaddition followed by oxidation—provides a flexible route to complex nitropyrroles. durham.ac.uk The proposed mechanism for a related four-component synthesis also involves an intramolecular 1,5-dipolar cycloaddition of an azomethine ylide intermediate to form the dihydropyrrole ring. frontiersin.org
| Reaction Type | Precursors | Intermediate | Final Product | Citation |
| Three-Component Coupling | Glycine ester, Aldehyde, Nitroalkene | Azomethine ylide | 3-Nitropyrrolidine | durham.ac.ukvapourtec.com |
| Oxidation | 3-Nitropyrrolidine | - | 3-Nitropyrrole | durham.ac.ukvapourtec.com |
A more direct route to the aromatic pyrrole ring using cycloaddition involves acetylenic dipolarophiles instead of olefinic ones. The [3+2] cycloaddition reaction between heteroaromatic N-ylides and activated alkynes (acetylenes) is a well-established method for constructing pyrrole-fused ring systems and highly substituted pyrroles. mdpi.comacs.org
In this approach, an N-ylide is generated in situ, typically from an N-substituted salt in the presence of a base. This ylide then reacts with an acetylenic dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comlew.ro The reaction proceeds through an initial cycloaddition to form an unstable dihydro-intermediate, which rapidly undergoes aromatization to yield the final, stable pyrrole product. mdpi.com This method avoids the need for a separate oxidation step, as the use of an alkyne instead of an alkene as the dipolarophile directly leads to the aromatic ring. This strategy has been successfully used to synthesize a wide variety of highly functionalized pyrroles. thieme-connect.comlew.ro
Functionalization and Derivatization from Precursor Pyrroles
The strategic functionalization of the pyrrole core, particularly when activated by an electron-withdrawing nitro group, is a cornerstone for the synthesis of a diverse array of more complex heterocyclic structures. For the specific precursor, this compound, several synthetic methodologies can be employed to introduce new substituents and build molecular complexity. These methods primarily leverage the electronic properties of the nitropyrrole system.
Nucleophilic Aromatic Substitution (SNAr) on Activated Nitropyrroles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. tum.descience.gov The presence of a strongly electron-withdrawing group, such as the nitro group, is crucial as it activates the ring towards attack by a nucleophile. cdnsciencepub.com This activation occurs through the stabilization of the intermediate Meisenheimer complex. tum.de In the context of this compound, the nitro group at the C3 position renders the pyrrole ring susceptible to nucleophilic attack.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. tum.de While classic SNAr reactions involve the displacement of a halide or other good leaving group, the principles can be extended to more complex transformations. For instance, in related nitro-indole systems, domino aza-Michael-SNAr sequences have been developed to construct new heterocyclic rings. mdpi.com
Research on nitrated pyrrole derivatives has shown that the nitro group can be displaced by various nucleophiles. For example, studies on tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate indicate that the nitro group can be substituted by nucleophiles like amines or thiols. Although this is a different isomer, the principle of activating the pyrrole ring to nucleophilic attack by a nitro group is the same.
In a study focused on creating potent anticancer agents, 1-(3-nitrophenyl)pyrrole derivatives were synthesized and subsequently functionalized. nih.gov The reduction of the nitro group to an amine was a key step, demonstrating that the nitro group itself can be the site of transformation, which is a related but distinct pathway from SNAr where it acts as an activating group for substitution at other positions. nih.gov
Detailed studies on SNAr reactions specifically on this compound are not extensively documented in the provided search results, but the fundamental principles of SNAr chemistry on activated heteroaromatics are well-established and applicable.
Vicarious Nucleophilic Substitution (VNS) for Pyrrole Functionalization
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a carbon nucleophile that bears a leaving group at the nucleophilic center. organic-chemistry.org The nitro group is an excellent activating group for the VNS reaction.
A critical consideration for VNS reactions on nitropyrroles is the nature of the nitrogen substituent. The reaction does not proceed on nitropyrroles with an acidic N-H proton because the corresponding anion formed under the basic reaction conditions is unreactive. Therefore, the presence of the N-methyl group in this compound is essential for successful VNS functionalization. organic-chemistry.orgkuleuven.be
The general mechanism of VNS involves the addition of a carbanion (containing a leaving group, X) to the electron-deficient aromatic ring, followed by a base-induced β-elimination of HX from the resulting intermediate σ-adduct. organic-chemistry.org For 3-nitropyrroles, the substitution is expected to occur at the positions ortho and para to the nitro group (C2 and C4).
Table 1: Examples of VNS Reactions on Nitropyridines
While specific examples for this compound are not detailed in the search results, extensive work on nitropyridines provides a strong model for the expected reactivity. The reaction of 3-nitropyridines with sulfonyl-stabilized carbanions leads to C-H alkylation products. acs.org
| Substrate | Carbanion Precursor | Product(s) | Yield (%) | Reference |
| 3-Nitropyridine | Methyl phenyl sulfone | 2-Methyl-3-nitropyridine & 4-Methyl-3-nitropyridine | 57 | acs.org |
| 3-Nitropyridine | Ethyl phenyl sulfone | 2-Ethyl-3-nitropyridine & 4-Ethyl-3-nitropyridine | 78 | acs.org |
| 3-Nitropyridine | Isopropyl phenyl sulfone | No product (stable adduct formed) | 0 | acs.org |
| 3-Nitroquinoline | Ethyl phenyl sulfone | Traces of product (stable adduct formed) | <5 | acs.org |
This table presents data for a related heterocyclic system to illustrate the principles of VNS reactivity.
These studies highlight that the steric hindrance of the incoming nucleophile plays a significant role. While primary alkyl groups can be introduced successfully, bulkier secondary nucleophiles like the isopropyl carbanion may fail to give the desired product, instead forming a stable Meisenheimer-type adduct that does not undergo elimination. acs.org This suggests that for this compound, VNS would be most effective with less sterically demanding carbanions.
Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org The method relies on a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium base (like n-BuLi or s-BuLi). This coordination directs the deprotonation of the proximal ortho-position, generating a lithiated species that can then be quenched with a variety of electrophiles. baranlab.org
For pyrrole systems, the N-substituent can act as a directing group. However, direct metalation of the pyrrole ring itself is also possible. Metalation of 1-methylpyrrole with n-butyllithium typically occurs at the C2 position. cdnsciencepub.com
The application of DoM to this compound presents significant challenges. The nitro group is a strong electron-withdrawing group, which increases the acidity of the ring protons, but it is not an effective directing group for metalation. More importantly, nitro groups are generally incompatible with the strong organolithium bases required for DoM, as these bases can add to the nitro group itself.
Therefore, direct metalation of this compound is not a commonly employed strategy for its functionalization. Alternative strategies that avoid the use of strong organolithium bases are typically preferred for introducing substituents onto the nitropyrrole ring. While there are no specific examples found for the successful directed metalation of this compound, the general principles of DoM chemistry and the known reactivity of nitro groups with organolithium reagents suggest this method would be unsuitable.
Chemical Reactivity and Transformation Mechanisms of 1 Methyl 3 Nitro 1h Pyrrole
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The pyrrole (B145914) ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the nitrogen atom. However, the presence of a nitro group significantly modifies this reactivity.
Regioselectivity and Site Selectivity (C-2 vs. C-3) in Nitro-Pyrroles
In pyrrole and its N-alkyl derivatives, electrophilic substitution preferentially occurs at the C-2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) by the nitrogen lone pair. However, the introduction of a nitro group, an electron-withdrawing substituent, alters this preference.
Nitration of pyrrole itself typically favors the 2-position. iucr.org To achieve substitution at the C-3 position, the more reactive C-2 and C-5 positions must be blocked. One strategy involves using a bulky protecting group on the nitrogen, such as the triisopropylsilyl (TIPS) group, which sterically hinders attack at the adjacent C-2 and C-5 positions, directing the incoming electrophile, like a nitro group, to the C-3 position. iucr.orgresearchgate.net
Studies on the bromination of pyrrole derivatives have shown that regioselectivity between the C-4 and C-5 positions can depend on the halogenating agent and the nature of other substituents present on the ring. rsc.org While direct electrophilic substitution on 1-methyl-3-nitro-1H-pyrrole is not extensively detailed in the provided results, the principles of regioselectivity in substituted pyrroles suggest that the positions for further substitution would be influenced by the combined directing effects of the N-methyl and C-3 nitro groups.
Influence of Nitro Group on Pyrrole Ring Activation and Deactivation
The nitro group is a strong electron-withdrawing group, exerting its effect through both resonance and inductive pathways. researchgate.net This significantly deactivates the aromatic ring towards electrophilic attack. researchgate.netnih.gov The deactivation arises from the reduced electron density in the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophiles.
The deactivating effect of the nitro group is substantial. For instance, the presence of a nitro group can lower the gas-phase basicity of heterocycles by a significant margin. psu.edu In the context of electrophilic substitution, this deactivation means that harsher reaction conditions are often required compared to unsubstituted or activated pyrroles. The deactivating nature of the nitro group is a general phenomenon observed across various aromatic systems, including benzene and pyridine. nih.govresearchgate.net The electron-withdrawing effect can be so pronounced that it alters the polarity of the molecule, which can favor interactions with nucleophilic sites in other molecules. nih.gov
The orientation of the nitro group relative to the pyrrole ring also plays a role; a planar conformation allows for maximum resonance effect, leading to the strongest deactivation. researchgate.net In this compound, the nitro group at the C-3 position will primarily deactivate the ring, making further electrophilic substitution challenging.
Mechanistic Studies of Substitution Reactions
The mechanism of electrophilic aromatic substitution on aromatic rings, including nitration, is a well-established two-step process. masterorganicchemistry.comuci.edu The first step, which is typically rate-determining, involves the attack of the electrophile (e.g., the nitronium ion, NO₂⁺) by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a σ-complex. masterorganicchemistry.comuci.edu The positive charge in this intermediate is delocalized across the ring. uci.edu
The second step is a rapid deprotonation from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
In the case of nitropyrroles, theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the reaction pathways and regioselectivity. researchgate.net These computational models help in understanding the electronic effects of substituents and predicting the most likely sites of reaction. For instance, calculations can determine the relative energies of the intermediate σ-complexes for substitution at different positions, confirming the experimentally observed regioselectivity. science.gov
Nucleophilic Aromatic Substitution Reactions
While the electron-rich nature of the pyrrole ring generally makes it unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as the nitro group, can activate the ring for nucleophilic aromatic substitution (SNA). clockss.org The N-substituent is also crucial, as an N-H group can be deprotonated by strong bases, forming an unreactive anion. acs.org Therefore, N-alkylated nitropyrroles like this compound are suitable substrates for these reactions.
Displacement of Nitro Groups and Other Leaving Groups
The nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions. iust.ac.ir Its ability to stabilize the negative charge in the Meisenheimer intermediate, the adduct formed upon nucleophilic attack, facilitates its displacement. Studies have shown that 2,5-dinitro-1-methylpyrrole readily undergoes nucleophilic substitution with reagents like piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.orgrsc.org For example, the reaction with methoxide in methanol (B129727) is complete within minutes at 40°C. rsc.org
The reactivity of nitropyrroles in these reactions has been compared to that of nitrobenzenes. acs.org The presence of activating groups, such as an additional nitro or cyano group, can further accelerate the rate of substitution. acs.org The geometry of the pyrrole ring can also lead to different substituent effects compared to the benzene ring. acs.org
Vicarious nucleophilic substitution (VNS) is another important reaction pathway for nitroarenes, where a carbanion containing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom. acs.orgnih.gov This method has been applied to functionalize nitro-activated aromatic systems.
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 2,5-Dinitro-1-methylpyrrole | Piperidine | 2-(Piperidin-1-yl)-1-methyl-5-nitropyrrole | Me₂SO, room temperature, 3 days | rsc.org |
| 2,5-Dinitro-1-methylpyrrole | Methoxide ion | 2-Methoxy-1-methyl-5-nitropyrrole | Methanol, 40°C, 2 minutes | rsc.org |
| Cu 3-(NO₂)-corrolate | Alkyl malonates | 2,3-Difunctionalized Cu corrolates | Toluene/EtOH, NaOH | nih.gov |
Intramolecular Nucleophilic Cyclization Reactions
The activated pyrrole ring in nitro-substituted derivatives can also participate in intramolecular nucleophilic cyclization reactions. In these reactions, a nucleophilic group tethered to the pyrrole ring attacks an electrophilic carbon of the ring, leading to the formation of a new fused ring system.
A classic example involves the intramolecular displacement of a nitro group from 2-acyl-1-(2-hydroxyethyl)-5-nitropyrroles. rsc.org The hydroxyl group acts as the internal nucleophile, attacking the C-5 position and displacing the nitro group to form 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazoles. rsc.org This type of cyclization is often favored by the entropic factor of forming a five- or six-membered ring. rsc.org
More broadly, intramolecular cyclizations of substituted pyrroles are a versatile method for synthesizing various fused heterocyclic systems, such as pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones, through either nucleophilic or electrophilic pathways depending on the nature of the substituents and reagents. beilstein-journals.org
Intermolecular Vicarious Nucleophilic Substitution (VNS)
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction for C-H functionalization in electron-deficient aromatic and heteroaromatic systems. organic-chemistry.org In the case of nitropyrroles, this reaction allows for the nucleophilic replacement of a hydrogen atom. A critical prerequisite for the VNS reaction on a nitropyrrole is the substitution of the acidic N-H proton with an alkyl group. organic-chemistry.org The presence of the methyl group at the N-1 position of this compound fulfills this requirement, preventing the formation of the unreactive nitropyrrole anion and allowing the substitution to proceed. organic-chemistry.org
The general mechanism of VNS involves the addition of a carbanion, which bears a leaving group (e.g., Cl, PhS, PhSO2), to an electrophilic carbon of the nitro-activated pyrrole ring. acs.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the resulting σ-adduct to restore aromaticity. nih.gov For 3-nitropyrroles, the substitution typically occurs at the C-2 or C-5 positions, which are ortho to the activating nitro group.
While reactive under VNS conditions, nitropyrroles are generally less electrophilic compared to other five-membered nitroheterocycles. conicet.gov.ar Their reactivity is often compared to that of nitrobenzene. conicet.gov.ar This methodology provides a powerful tool for introducing alkyl substituents onto the pyrrole ring, a key step in the synthesis of more complex molecules, including indole (B1671886) derivatives via the Mąkosza indole synthesis. rsc.org
Table 1: Key Characteristics of VNS Reactions on this compound
| Feature | Description | Reference |
|---|---|---|
| Substrate Requirement | The N-H proton must be replaced by an alkyl group, such as methyl, to prevent anion formation and enable the reaction. | organic-chemistry.org |
| Mechanism | A two-step process: 1) Reversible nucleophilic addition of a carbanion to form a σ-adduct. 2) Base-induced β-elimination of HX to form the substituted product. | acs.orgnih.gov |
| Regioselectivity | Substitution generally occurs at positions activated by the nitro group, primarily the C-2 and C-5 positions (ortho to the nitro group). | organic-chemistry.org |
| Relative Reactivity | Less reactive than nitrothiophenes and nitrofurans; reactivity is comparable to nitrobenzene. | conicet.gov.ar |
Reduction and Oxidation Chemistry
Selective Reduction of the Nitro Group to Amino Functionalities
The selective reduction of the nitro group in this compound to the corresponding amine, 1-methyl-1H-pyrrol-3-amine, is a fundamental transformation that provides access to a variety of functionalized pyrrole building blocks. This conversion can be achieved using several established methods, with catalytic hydrogenation being one of the most common.
The process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol (MeOH). nih.gov This method is often efficient and clean, proceeding under relatively mild conditions (e.g., 37-40 psi of H₂ at room temperature). nih.gov Another widely used method involves reduction with metal salts in an acidic medium, such as stannous chloride dihydrate (SnCl₂·2H₂O) or zinc dust in acetic acid. rsc.org These reagents are effective for converting nitroarenes to anilines and can be applied to heterocyclic systems like nitropyrroles. rsc.org More recently, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed for the selective reduction of nitroaromatic compounds. jsynthchem.com
The resulting 1-methyl-1H-pyrrol-3-amine is a valuable intermediate. The amino group can be further derivatized, for example, by forming amide bonds to construct more complex oligopyrrole structures, which are of interest in medicinal chemistry. nih.gov
Table 2: Reagents for the Selective Reduction of the Nitro Group in Nitropyrroles
| Reagent/System | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂ / Pd-C | Methanol, 37-40 psi, room temperature | High yield conversion to the corresponding amine. | nih.gov |
| SnCl₂·2H₂O | Acidic medium (e.g., HCl) | Effective reduction of the nitro group to an amine. | rsc.org |
| Zn / Acetic Acid | Acetic acid solvent | Reductive annulation processes where the nitro group is reduced in situ. | rsc.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent | A modern, selective method for reducing nitroaromatics to amines. | jsynthchem.com |
| Titanium Trichloride (TiCl₃) | Aqueous solution | Used for reductive cyclization of o-nitrostyrenes to indoles, demonstrating its utility in reducing nitro groups. | rsc.org |
Oxidative Transformations of the Pyrrole Heterocycle
The oxidative chemistry of this compound is dictated by the electronic nature of the pyrrole ring, which is significantly deactivated by the electron-withdrawing nitro group. Unlike the electron-rich parent pyrrole, which is highly susceptible to oxidation, this compound exhibits greater stability towards mild oxidizing agents.
However, the pyrrole ring can undergo oxidative cleavage under harsh conditions. For instance, unsubstituted pyrrole is oxidized by reagents like chromium trioxide to yield maleimide. While specific studies on this compound are limited, it is expected that strong oxidants would similarly lead to ring-opening products. The primary focus of oxidative transformations in the context of nitropyrroles often involves the synthesis of the heterocycle itself rather than its subsequent degradation.
A relevant oxidative process is the aromatization of 3-nitropyrrolidine (B12994412) precursors to form 3-nitropyrroles. This transformation is a key step in several synthetic routes that build the pyrrole ring via cycloaddition reactions. Heterogeneous oxidants such as activated manganese dioxide (MnO₂) have been successfully employed to convert substituted 3-nitropyrrolidines into the corresponding 3-nitropyrroles, typically by heating the components in a suitable solvent. This dehydrogenative aromatization highlights the stability of the nitropyrrole core once formed.
Cycloaddition and Rearrangement Reactions
Diels-Alder Reactivity of Pyrroles and Nitropyrroles
The presence of a strong electron-withdrawing group like the nitro group transforms the typically electron-rich pyrrole ring into an electron-poor system. This electronic reversal allows N-substituted nitropyrroles, such as this compound, to function as effective dienophiles in polar, normal-electron-demand Diels-Alder reactions. conicet.gov.aracs.org The reaction involves the [4+2] cycloaddition of the nitropyrrole with an electron-rich diene. conicet.gov.ar
Theoretical studies on N-substituted 3-nitropyrroles reacting with dienes like isoprene (B109036) show that the reaction proceeds through a one-step, highly asynchronous transition state. conicet.gov.ar The cycloaddition occurs selectively across the nitro-substituted double bond (C4-C5) of the pyrrole ring. conicet.gov.ar Following the initial cycloaddition, the resulting bicyclic intermediate often undergoes a subsequent elimination of nitrous acid (HNO₂) to yield a stable, aromatized indole derivative. conicet.gov.ar This sequence provides a direct route for indole synthesis. acs.org
Reaction conditions can influence the efficiency of these cycloadditions. The use of microwave irradiation, particularly under solvent-free conditions, has been shown to produce good yields in short reaction times, offering an environmentally sustainable approach. conicet.gov.ar
Table 3: Characteristics of Diels-Alder Reactions with 3-Nitropyrroles
| Feature | Description | Reference |
|---|---|---|
| Role of Nitropyrrole | Acts as an electron-deficient dienophile due to the -NO₂ group. | conicet.gov.aracs.org |
| Diene Partner | Requires an electron-rich diene (e.g., isoprene, Danishefsky's diene). | conicet.gov.ar |
| Mechanism | Proceeds via a one-step, asynchronous [4+2] cycloaddition. | conicet.gov.ar |
| Regioselectivity | The diene adds selectively to the nitro-substituted double bond of the pyrrole ring. | conicet.gov.ar |
| Overall Transformation | The initial cycloadduct typically eliminates nitrous acid (HNO₂) to form an indole. | conicet.gov.aracs.org |
| Reaction Enhancement | Microwave irradiation and ionic liquids can improve reaction rates and yields. | conicet.gov.armdpi.com |
1,3-Dipolar Cycloaddition Reactions and Pyrrole Annulation
While this compound can participate in cycloadditions, the most significant application of cycloaddition chemistry in this context is in the construction, or annulation, of the nitropyrrole ring itself. chim.it These methods often utilize nitroalkenes as key building blocks.
One of the classic methods for synthesizing pyrroles is the Barton-Zard reaction , which involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. chim.itwikipedia.orgclockss.org The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group as nitrous acid to form the aromatic pyrrole ring. wikipedia.org This provides a direct route to functionalized pyrroles.
Another powerful strategy involves the [3+2] cycloaddition between a nitroalkene and an azomethine ylide. chim.it Azomethine ylides, generated in situ, react with nitroalkenes to form highly substituted nitropyrrolidine intermediates. These intermediates are not typically isolated but are subjected to an in-line oxidation step, often using reagents like manganese dioxide (MnO₂) or under aerobic conditions with a copper catalyst, to yield the corresponding aromatic nitropyrrole. rsc.org This tandem cycloaddition/oxidation sequence allows for the efficient, multi-component assembly of polysubstituted pyrroles from simple precursors. rsc.orgorganic-chemistry.org
Table 4: Annulation Strategies for the Synthesis of Nitropyrroles
| Annulation Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Barton-Zard Reaction | Nitroalkene + α-Isocyanoacetate | A base-catalyzed reaction that proceeds via Michael addition, cyclization, and elimination of HNO₂. A direct route to functionalized pyrroles. | chim.itwikipedia.orgclockss.org |
| [3+2] Cycloaddition / Oxidation | Nitroalkene + Azomethine Ylide | Forms a nitropyrrolidine intermediate, which is then oxidized (aromatized) to the final nitropyrrole product. Allows for multi-component synthesis. | chim.itrsc.org |
| Annulation with Enamines | Nitroalkene + Enamine | Proceeds via a cyclization/double elimination sequence to form pyrroles. | chim.it |
Theoretical and Computational Chemistry Studies of 1 Methyl 3 Nitro 1h Pyrrole
Mechanistic Investigations via Computational Modeling
Molecular Dynamics Simulations to Understand Reaction Dynamics
Detailed molecular dynamics (MD) simulations specifically elucidating the reaction dynamics of 1-methyl-3-nitro-1H-pyrrole are not extensively documented in publicly available research. MD simulations are a computational method used to simulate the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of a chemical system. For a molecule like this compound, such simulations could offer profound insights into reaction mechanisms, transition states, and the influence of solvent effects on its reactivity.
While MD simulations have been widely applied to various pyrrole (B145914) derivatives, particularly in the context of materials science and medicinal chemistry to study interactions with biological targets, specific studies focusing on the intrinsic reaction dynamics of this compound itself are sparse. Future computational research could explore this area to understand its decomposition pathways or its role in cycloaddition and other organic reactions.
Prediction of Thermochemical Properties
The thermochemical properties of a compound, such as its enthalpy of formation and bond dissociation energies, are fundamental to understanding its stability and energetic content. These values are often predicted using high-level quantum chemical calculations.
The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability. For this compound, this value can be computationally estimated using various methods, including ab initio and density functional theory (DFT) approaches, often in conjunction with isodesmic reactions to ensure accuracy by canceling out systematic errors in the calculations.
However, specific computational studies detailing the calculated gas-phase enthalpy of formation for this compound are not readily found in the scientific literature. While experimental and computational values exist for the parent compound, 1-methylpyrrole (B46729), the addition of the nitro group at the 3-position significantly alters the electronic structure and, consequently, the enthalpy of formation. For context, theoretical calculations for related energetic materials are frequently performed to assess their potential performance and stability.
Table 1: Representative Thermochemical Data for Related Pyrrole Compounds
| Compound | Formula | Method | Enthalpy of Formation (gas, 298.15 K) |
|---|---|---|---|
| 1-Methylpyrrole | C₅H₇N | Experimental | 89.1 ± 1.0 kJ/mol |
| 2-Acetyl-1-methylpyrrole | C₇H₉NO | G3(MP2)//B3LYP | 2.1 ± 4.5 kJ/mol |
| 3-Acetyl-1-methylpyrrole | C₇H₉NO | G3(MP2)//B3LYP | 21.0 ± 4.5 kJ/mol |
Note: This table provides data for related compounds to illustrate typical values and computational methods. Specific data for this compound is not available in the cited literature.
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a critical parameter for assessing the kinetic stability of a molecule, particularly for energetic materials where the weakest bond often dictates the initiation of decomposition.
For this compound, the C-NO₂ and N-CH₃ bonds are of particular interest. The C-NO₂ BDE is a crucial indicator of the trigger linkage for thermal decomposition. Computational chemistry allows for the precise calculation of these BDEs. Despite the importance of this data, specific studies reporting the calculated BDE values for this compound are not present in the available literature. General knowledge suggests that the C-NO₂ bond in aromatic nitro compounds is a relatively weak point in the molecule, making it susceptible to thermal cleavage.
Table 2: General Bond Dissociation Energies for Relevant Bond Types
| Bond | Compound Type | Representative BDE (kJ/mol) |
|---|---|---|
| C-NO₂ | Nitroalkane (e.g., CH₃-NO₂) | ~250 |
| C-NO₂ | Nitroaromatic (e.g., Nitrobenzene) | ~290 |
| N-CH₃ | Amine (e.g., (CH₃)₂N-H) | ~380 |
Note: This table provides generalized, approximate values for bond types found in this compound. The actual BDEs in the specific molecule would be influenced by the electronic environment of the pyrrole ring.
Biological Activities and Mechanistic Investigations Preclinical Focus
Antimicrobial and Antibacterial Activities
The antimicrobial properties of nitropyrrole-containing compounds, including 1-methyl-3-nitro-1H-pyrrole and its structural analogs, have been a subject of significant preclinical research. These investigations have revealed a notable spectrum of activity against various microbial pathogens, prompting deeper exploration into their mechanisms of action and potential as therapeutic agents.
Nitropyrrole derivatives have demonstrated considerable in vitro efficacy against a range of Gram-positive and Gram-negative bacteria. Studies on synthetic nitro-pyrrolomycins, which share the core nitropyrrole scaffold, have shown improved minimal bactericidal concentrations (MBC) against pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa when compared to their non-nitrated counterparts. researchgate.netmdpi.com The introduction of nitro groups at various positions on the pyrrole (B145914) ring appears to enhance antibacterial activity. encyclopedia.pubnih.gov For instance, certain nitrated pyrrolomycins have shown potent activity against S. aureus (at concentrations of 20 μM) and P. aeruginosa (at 30 μM). encyclopedia.pub The general antibacterial activity of nitropyrroles has been documented against a variety of bacteria, including Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. nih.govnih.gov
| Compound Class | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| Nitro-pyrrolomycins | Staphylococcus aureus | Improved Minimal Bactericidal Concentration (MBC) | researchgate.netmdpi.com |
| Nitro-pyrrolomycins | Pseudomonas aeruginosa | Improved Minimal Bactericidal Concentration (MBC) | researchgate.netmdpi.com |
| Nitrated Pyrrolomycins | Staphylococcus aureus | Effective at 20 μM | encyclopedia.pub |
| Nitrated Pyrrolomycins | Pseudomonas aeruginosa | Effective at 30 μM | encyclopedia.pub |
| Nitropyrroles | Escherichia coli | General Antibacterial Activity | nih.govnih.gov |
| Nitropyrroles | Proteus vulgaris | General Antibacterial Activity | nih.gov |
The antibacterial effects of nitropyrrole scaffolds are often attributed to their interaction with critical bacterial enzymes and cellular processes. A primary mechanism of action for many pyrrole-based antibacterials is the inhibition of DNA gyrase. researchgate.net DNA gyrase, a type II topoisomerase, is essential for controlling DNA topology during replication and transcription by introducing negative supercoils into the DNA. nih.govnih.gov Pyrrolamides, a class of compounds containing the pyrrole ring, function by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, which is necessary for its catalytic function. nih.govnih.gov This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death. researchgate.net
Furthermore, nitroaromatic compounds, in a broader sense, are known to interfere with nucleic acid synthesis. encyclopedia.pubnih.gov The mechanism often involves the reduction of the nitro group within the bacterial cell, creating reactive intermediates like nitroso and superoxide species. encyclopedia.pub These toxic intermediates can then bind covalently to DNA, causing nuclear damage and halting replication, which contributes to the compound's bactericidal effect. encyclopedia.pub
The biological activity of nitro-containing compounds is intrinsically linked to their metabolic activation within the target microorganism. The reduction of the nitro group is a critical step, often carried out by microbial enzymes using NADH or NADPH as reducing agents. encyclopedia.pub This process generates highly reactive intermediates that can interact with and disrupt various biomolecules and metabolic pathways. While specific pathways affected by this compound are not extensively detailed, the general mechanism for nitroaromatic compounds involves creating oxidative stress and interfering with electron transport chains. The formation of toxic intermediates can inhibit enzymes essential for cellular respiration and other vital metabolic functions, leading to a broad disruption of the microorganism's metabolic balance. encyclopedia.pub
Anticancer Activity in Cellular Models and Preclinical Assays
Derivatives of the nitropyrrole scaffold have demonstrated significant potential as anticancer agents in various preclinical models. Studies on newly synthesized nitro-pyrrolomycins showed that these compounds were as active as, or even more so than, the natural pyrrolomycin C in inhibiting the proliferation of colon (HCT116) and breast (MCF-7) cancer cell lines. researchgate.netmdpi.comnih.gov Importantly, these synthetic nitro-derivatives exhibited lower toxicity towards normal epithelial cells (hTERT RPE-1), suggesting a degree of selectivity for cancer cells. researchgate.netmdpi.comnih.gov
The anticancer mechanism of some pyrrole derivatives involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov For example, 1-(3-nitrophenyl)-pyrrole has been shown to significantly inhibit tubulin polymerization. nih.gov The reduction of its nitro group to an amino derivative resulted in a compound that potently inhibited both tubulin assembly and the growth of MCF-7 breast cancer cells with an IC50 of 15 nM. nih.gov Other pyrrole-based compounds have been observed to arrest the cell cycle at the G1 or G2/M phase and induce apoptosis, characterized by nuclear condensation and DNA fragmentation in cancer cells. nih.govnih.gov
| Compound/Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Nitro-pyrrolomycins | HCT116 (Colon Cancer) | Inhibition of proliferation | researchgate.netmdpi.comnih.gov |
| Nitro-pyrrolomycins | MCF-7 (Breast Cancer) | Inhibition of proliferation | researchgate.netmdpi.comnih.gov |
| 1-(3-nitrophenyl)-pyrrole | MCF-7 (Breast Cancer) | Inhibition of tubulin polymerization | nih.gov |
| 1-(3-aminophenyl)pyrrole | MCF-7 (Breast Cancer) | Potent growth inhibition (IC50 = 15 nM) | nih.gov |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 (Lung Cancer) | Dose-dependent anticancer potential (IC50 = 19.94 ± 1.23 μg/ml) | nih.gov |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | HeLa (Cervical Cancer) | Dose-dependent anticancer potential (IC50 = 16.73 ± 1.78 μg/ml) | nih.gov |
Enzyme Inhibition Studies
The pyrrole nucleus is a versatile scaffold for designing inhibitors of various enzymes. wikipedia.org N-methylpyrrole derivatives have been identified as potent inhibitors of glutathione reductase (GR), an essential antioxidant enzyme. nih.govresearchgate.net The inhibition of GR can be a promising strategy for antimalarial therapies, and studies have shown that certain N-methylpyrrole derivatives exhibit stronger inhibitory activity than known GR inhibitors. nih.gov
In the context of antibacterial research, pyrrole derivatives have been developed as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. nih.gov Furthermore, pyrrolamide compounds are well-established inhibitors of the ATPase activity of DNA gyrase, a key target in antibacterial drug development. researchgate.netnih.gov The pyrrole ring and its substituents play a crucial role in binding to the enzyme's active site. nih.gov Other studies have explored pyrrole-based compounds as inhibitors of sortase A, a bacterial transpeptidase involved in virulence and biofilm formation. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of Nitropyrrole Scaffolds
The biological activity of nitropyrrole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the features that govern their efficacy. For instance, in the development of antibacterial pyrrolamides that target DNA gyrase, the presence of halogen atoms on the pyrrole moiety can lower the pKa of the NH group, strengthening the hydrogen bond interaction with the enzyme's binding site. nih.gov
In anticancer pyrrole derivatives that target tubulin, both the 1-phenyl ring and the 3-aroyl moieties are considered essential for potent activity. nih.gov The position and nature of substituents on these rings significantly influence the inhibitory effects on tubulin polymerization and cancer cell growth. nih.gov For example, the conversion of a nitro group to an amino group on the 1-phenyl ring dramatically increased potency against breast cancer cells. nih.gov SAR studies on metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group and specific phenyl and benzyl side chains on the pyrrole ring are critical for inhibitory potency. nih.gov These analyses underscore the importance of the substitution pattern on the pyrrole scaffold for optimizing biological activity and target selectivity. nih.govmdpi.com
Natural Occurrence and Biosynthetic Pathways of Nitropyrrole Moieties
Identification of Nitropyrrole-Containing Natural Products (e.g., Pyrrolomycins, Nitropyrrolins, Heronapyrroles)
Several classes of natural products feature a nitropyrrole core. These are primarily isolated from microbial sources, particularly bacteria.
Pyrrolomycins: This family of antibiotics is produced by various species of Actinosporangium and Streptomyces. A key structural feature of many pyrrolomycins is a polychlorinated pyrrole (B145914) ring, often with a nitro group at the 3-position. These compounds exhibit potent antibacterial and antifungal activities.
Nitropyrrolins: The nitropyrrolins are a group of natural products that contain a 2-nitropyrrole moiety. They have been isolated from marine-derived actinomycetes.
Heronapyrroles: Similar to nitropyrrolins, the heronapyrroles also possess a 2-nitropyrrole core. These compounds were first isolated from a marine-derived Streptomyces species and have shown antibacterial properties.
Table 1: Examples of Nitropyrrole-Containing Natural Products
| Natural Product Class | Example Compound | Core Structure | Producing Organism (Example) |
|---|---|---|---|
| Pyrrolomycins | Pyrrolomycin C | 3-Nitropyrrole | Actinosporangium vitaminophilum |
| Nitropyrrolins | Nitropyrrolin A | 2-Nitropyrrole | Marine Actinomycete (CNQ-509) |
| Heronapyrroles | Heronapyrrole A | 2-Nitropyrrole | Streptomyces sp. (CMB-M0423) |
Proposed Biosynthetic Routes and Enzymatic Transformations
The biosynthesis of nitropyrrole-containing natural products involves complex enzymatic pathways. The introduction of the nitro group is a particularly interesting step, as biological nitration is a relatively rare transformation.
The biosynthesis of the pyrrole ring itself can occur through various pathways, often involving amino acid precursors. For the nitration step, it is proposed that enzymatic machinery is responsible for the oxidation of an amino group or a related nitrogen-containing functionality to a nitro group. In some cases, a dedicated nitrating enzyme, such as a cytochrome P450 monooxygenase, has been implicated. These enzymes can utilize nitric oxide (NO) or other nitrogen oxides to introduce the nitro group onto the aromatic ring.
The study of these biosynthetic pathways is an active area of research, as understanding how nature produces these unique molecules can provide insights for the development of new biocatalytic methods for the synthesis of nitro compounds.
Advanced Spectroscopic Characterization Techniques for Research Applications
Application of Advanced NMR Spectroscopy for Mechanistic Elucidation and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Beyond simple structure confirmation, advanced NMR experiments can be employed to investigate reaction mechanisms and study the dynamic behavior of molecules. springernature.com
For 1-methyl-3-nitro-1H-pyrrole, one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial structural verification. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the three protons on the pyrrole (B145914) ring. The electron-withdrawing nitro group significantly influences the chemical shifts of the ring protons, causing them to appear at lower fields compared to 1-methylpyrrole (B46729).
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments and detailed structural analysis. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyrrole ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is essential for assigning the signals in the ¹³C NMR spectrum. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, a NOESY experiment could reveal spatial proximity between the methyl protons (N-CH₃) and the H5 proton on the pyrrole ring.
By monitoring a reaction mixture over time using these NMR techniques, researchers can identify reactants, products, and any transient intermediates, thereby elucidating the reaction mechanism. Furthermore, variable-temperature NMR studies can provide information on dynamic processes, such as restricted rotation around the C-NO₂ bond, by observing changes in the NMR line shapes.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| N-CH₃ | ~3.7 | ~37.0 | C2, C5 |
| H2 | ~7.2 | ~125.0 | C3, C4, N-CH₃ |
| C3 | - | ~135.0 | H2, H4 |
| H4 | ~6.8 | ~110.0 | C2, C3, C5 |
| H5 | ~6.9 | ~120.0 | C4, N-CH₃ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org It provides accurate data on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.
While a specific crystal structure for this compound (C₅H₆N₂O₂) is not publicly available, analysis of related structures, such as (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, provides insight into the expected structural features. nih.gov A crystallographic study of this compound would reveal:
Molecular Geometry: The planarity of the pyrrole ring and the geometry of the nitro group. The dihedral angle between the plane of the pyrrole ring and the plane of the nitro group would be a key parameter.
Bond Parameters: Precise measurements of C-N, N-O, C-C, and C=C bond lengths, which can be compared with theoretical calculations to understand the electronic effects of the nitro and methyl substituents on the pyrrole ring.
Intermolecular Interactions: The way molecules pack in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds (e.g., C-H···O), dipole-dipole interactions, and π-π stacking. These interactions are crucial for understanding the physical properties of the material. For instance, weak C-H···O interactions between the pyrrole or methyl C-H bonds and the oxygen atoms of the nitro group on neighboring molecules are expected to be present. nih.gov
The conformational analysis would focus on the orientation of the nitro group relative to the pyrrole ring. Due to potential steric hindrance and electronic effects, there might be a slight twist out of the ring plane.
| Parameter | Expected Value/Information |
|---|---|
| Molecular Formula | C₅H₆N₂O₂ |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Key Bond Lengths (Å) | C-NO₂ (~1.45 Å), N-O (~1.22 Å), Pyrrole C-C/C-N (~1.35-1.40 Å) |
| Key Bond Angles (°) | O-N-O (~125°), C-C-N (in ring, ~107-110°) |
| Dihedral Angle | Angle between pyrrole ring plane and NO₂ plane |
| Intermolecular Forces | Potential C-H···O hydrogen bonds, π-π stacking |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's functional groups. researchgate.net These techniques are complementary and highly effective for structural confirmation and studying intermolecular interactions.
The IR and Raman spectra of this compound are expected to be rich in information. The key vibrational modes would include:
NO₂ Group Vibrations: The nitro group has two very strong and characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1560-1520 cm⁻¹ region, and the symmetric stretch (ν_s(NO₂)) appears in the 1360-1320 cm⁻¹ region. nih.gov These are often the most intense bands in the IR spectrum.
Pyrrole Ring Vibrations: C-H stretching vibrations on the aromatic ring are expected above 3100 cm⁻¹. C=C and C-N stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. researchgate.net
CH₃ Group Vibrations: The methyl group will show symmetric and asymmetric C-H stretching modes around 2950-2850 cm⁻¹.
C-H Bending Modes: In-plane and out-of-plane C-H bending (deformation) modes for the pyrrole ring protons appear in the lower frequency "fingerprint region" (< 1300 cm⁻¹).
By comparing the vibrational spectra of this compound in different states (e.g., solid vs. solution) or in different solvents, one can study intermolecular interactions. For example, hydrogen bonding involving the nitro group's oxygen atoms would cause shifts in the ν(NO₂) frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3150 - 3100 | Medium |
| Methyl C-H Stretch | 2980 - 2870 | Medium |
| NO₂ Asymmetric Stretch | 1550 - 1520 | Very Strong |
| Pyrrole Ring C=C/C-N Stretch | 1500 - 1400 | Medium-Strong |
| NO₂ Symmetric Stretch | 1350 - 1320 | Very Strong |
| C-N Stretch (Ring-NO₂) | ~850 | Medium |
Mass Spectrometry Techniques for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.govpnnl.gov MS is also invaluable for monitoring reaction progress and analyzing the fragmentation patterns of molecules to aid in structure elucidation. uni-saarland.de
For this compound (molar mass: 126.11 g/mol ), HRMS would confirm its elemental formula, C₅H₆N₂O₂. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can be used to monitor the formation of the compound in a reaction mixture, detect impurities, and identify byproducts.
Electron ionization (EI) is a common MS technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule. The fragmentation of this compound would likely proceed through several key pathways common to nitroaromatic compounds: libretexts.org
Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, 46 Da) and the formation of a [M - 46]⁺ ion at m/z 80.
Loss of NO: Rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da) can occur, yielding a [M - 30]⁺ ion at m/z 96.
Ring Fragmentation: The pyrrole ring itself can fragment. A characteristic loss for pyrroles is the expulsion of hydrogen cyanide (HCN, 27 Da), which could occur from the molecular ion or subsequent fragment ions.
Loss of Methyl Group: Cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 111.
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 126 | [C₅H₆N₂O₂]⁺˙ (Molecular Ion) | - |
| 111 | [M - CH₃]⁺ | •CH₃ |
| 96 | [M - NO]⁺˙ | •NO |
| 80 | [M - NO₂]⁺ | •NO₂ |
| 53 | [M - NO₂ - HCN]⁺ | •NO₂, HCN |
Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. aps.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its chemical environment.
For this compound, XPS would be particularly useful for characterizing the different nitrogen environments. The N 1s core-level spectrum would show at least two distinct peaks corresponding to the two types of nitrogen atoms in the molecule:
Pyrrolic Nitrogen: The nitrogen atom within the pyrrole ring (N1) is in a relatively electron-rich environment. Pyrrolic nitrogen typically exhibits an N 1s binding energy in the range of 399.5 - 401.0 eV. nih.gov
Nitro Group Nitrogen: The nitrogen atom in the nitro group (-NO₂) is in a highly oxidized, electron-deficient state due to being bonded to two electronegative oxygen atoms. This results in a significant shift to a higher binding energy, typically in the range of 405.0 - 408.0 eV. researchgate.net
The large difference in binding energy between these two nitrogen species allows for their clear and unambiguous identification. The relative areas of the two peaks in the high-resolution N 1s spectrum should correspond to the 1:1 stoichiometric ratio of the two nitrogen types. XPS can thus provide direct evidence for the successful nitration of the pyrrole ring and confirm the electronic structure of the molecule.
| Nitrogen Environment | Expected Binding Energy (eV) | Chemical State |
|---|---|---|
| Pyrrole Ring (N1) | ~400.5 | Reduced (Amine-like) |
| Nitro Group (N of NO₂) | ~406.5 | Oxidized |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods that can involve harsh conditions or generate significant waste. galaxus.ch Future research must prioritize the development of green and sustainable synthetic routes to 1-methyl-3-nitro-1H-pyrrole and its analogs.
Key areas for exploration include:
Continuous Flow Synthesis: Transitioning from batch to continuous-flow processes can offer significant advantages in terms of safety, scalability, and efficiency. rsc.org Flow chemistry allows for precise control over reaction parameters, minimizes the handling of potentially hazardous intermediates, and can lead to higher yields and purity. rsc.org Investigating the nitration of 1-methyl-1H-pyrrole under flow conditions could provide a safer and more efficient route to the target compound.
Biomass-Derived Precursors: There is a growing effort to develop synthetic pathways that utilize renewable feedstocks. diva-portal.org Research into the synthesis of the pyrrole core from biomass-derived chemicals, such as 2,5-dimethoxytetrahydrofuran, presents a compelling sustainable alternative to fossil fuel-based starting materials. diva-portal.org
Eco-Friendly Catalysis: The development of novel, reusable, and environmentally benign catalysts is crucial. This includes exploring metal-free catalytic systems and heterogeneous catalysts that can be easily separated from the reaction mixture, reducing waste and cost. rsc.org For instance, developing a catalytic system for the direct and regioselective nitration of 1-methyl-1H-pyrrole would be a significant advancement.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Continuous Flow Synthesis | Improved safety, scalability, higher yields, better process control. rsc.org | Optimization of reaction conditions (temperature, pressure, residence time) for the nitration of 1-methyl-1H-pyrrole. |
| Biomass-Derived Precursors | Reduced reliance on fossil fuels, utilization of renewable resources. diva-portal.org | Development of efficient methods to convert biomass-derived platform chemicals into the pyrrole scaffold. |
| Eco-Friendly Catalysis | Minimized waste, catalyst reusability, avoidance of toxic heavy metals. rsc.org | Design of heterogeneous or metal-free catalysts for selective nitration. |
Expansion of Reactivity Profiles for Diversified Functionalization
The nitro group in this compound significantly influences the reactivity of the pyrrole ring, making it a versatile intermediate for further chemical transformations. Future research should focus on systematically exploring and expanding its reactivity profile to enable the synthesis of a diverse range of functionalized derivatives.
Promising areas of investigation include:
Nitro Group as a Directing Group: The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution or act as a directing group for other reactions. nih.gov A thorough investigation of its influence on the regioselectivity of various transformations is needed.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. researchgate.net Exploring transition-metal-catalyzed or radical-mediated C-H functionalization at the C2, C4, and C5 positions of this compound would open up new avenues for structural diversification.
Cycloaddition Reactions: The nitro group can activate adjacent double bonds, making the pyrrole ring a potential partner in cycloaddition reactions. nih.gov Investigating the participation of this compound in [3+2] and Diels-Alder cycloadditions could lead to the synthesis of complex polycyclic structures. mdpi.com
Reduction of the Nitro Group: The reduction of the nitro group to an amino group would provide access to 1-methyl-1H-pyrrol-3-amine, a valuable building block for the synthesis of new derivatives with potentially different biological activities and material properties. nih.gov
Targeted Biological Activity Exploration and Lead Compound Optimization
Pyrrole and nitropyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov A systematic exploration of the therapeutic potential of this compound is a critical future direction.
Key research initiatives should include:
Screening against Diverse Biological Targets: The compound and its derivatives should be screened against a broad panel of biological targets, including various bacterial strains (both Gram-positive and Gram-negative), cancer cell lines, and key enzymes involved in disease pathways. mdpi.compatsnap.com
Structure-Activity Relationship (SAR) Studies: Once initial "hit" compounds are identified, systematic modifications to the this compound scaffold should be undertaken to establish clear structure-activity relationships. danaher.com This involves synthesizing libraries of analogs with variations at different positions of the pyrrole ring and evaluating their biological activity.
Lead Optimization: Promising lead compounds must undergo an iterative process of optimization to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.comnuvisan.comnih.gov This involves fine-tuning the molecular structure to enhance drug-like characteristics while minimizing potential toxicity. nuvisan.com
| Research Phase | Objective | Methodologies |
| Initial Screening | Identify preliminary biological activity. | High-throughput screening against bacteria, cancer cells, and enzymes. patsnap.com |
| SAR Studies | Understand the relationship between chemical structure and biological activity. danaher.com | Synthesis and testing of analog libraries with systematic structural modifications. |
| Lead Optimization | Improve the therapeutic potential of promising compounds. nuvisan.com | Chemical modification to enhance potency, selectivity, and ADME properties. danaher.comnih.gov |
Advanced Computational Design and Prediction for Tailored Properties
In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. danaher.com The application of advanced computational techniques to this compound can accelerate the discovery and development of new materials and therapeutic agents.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity indices (such as HOMO/LUMO energies), and spectroscopic properties of this compound and its derivatives. nih.govmdpi.comsemanticscholar.org This information can provide insights into the molecule's reactivity and potential for specific applications.
Molecular Docking and Virtual Screening: For biological applications, molecular docking simulations can be employed to predict the binding affinity and interaction modes of this compound derivatives with specific protein targets. mdpi.com This can help in prioritizing compounds for synthesis and biological testing.
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity. researchgate.netresearchgate.net
Materials Property Prediction: Computational modeling can be used to predict the properties of materials derived from this compound, such as their electronic conductivity, optical properties, and thermal stability, guiding the design of new functional materials. tdl.org
Exploration of Novel Applications in Emerging Fields
The unique electronic and structural features of this compound make it an attractive candidate for applications beyond traditional pharmaceuticals. Future research should explore its potential in various emerging technological fields.
Potential areas for novel applications include:
Organic Electronics: Pyrrole-based materials are known for their semiconducting properties and have been utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.orgresearchgate.net The introduction of a nitro group can modulate the electronic properties of the pyrrole ring, potentially leading to new materials with tailored band gaps and charge transport characteristics for use in organic electronic devices. diva-portal.orgnih.gov
Materials Science: The pyrrole scaffold is a versatile building block for the construction of functional materials, including sensors, conducting polymers, and nanoparticles. nih.govresearchgate.net The nitro group can serve as a handle for further functionalization or influence the self-assembly and material properties of derived polymers and nanomaterials.
Energetic Materials: Nitro-substituted heterocyclic compounds are a well-established class of energetic materials. While safety is a primary concern, computational and experimental studies could explore the energetic properties of poly-nitro derivatives of 1-methyl-pyrrole, aiming for materials with a favorable balance of performance and stability.
Q & A
Q. Advanced
- Functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) at the pyrrole ring’s vacant positions .
- Bioisosteric replacement : Replace nitro groups with other electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
- Protease-resistant analogs : Incorporate methyl groups at sterically hindered positions to enhance metabolic stability .
How can computational chemistry predict reactivity or optimize synthesis pathways for nitro-substituted pyrroles?
Q. Advanced
- Reactivity prediction : Molecular docking (AutoDock) identifies favorable binding sites for nitro group interactions in biological targets .
- Pathway optimization : Machine learning (e.g., Chemprop) models reaction outcomes based on solvent, catalyst, and temperature variables .
- Transition state analysis : QM/MM simulations (e.g., ORCA) elucidate nitration mechanisms to avoid byproducts .
What safety considerations are critical when handling nitro-substituted pyrrole compounds during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
